molecular formula C11H11NO3S B12912876 4-(Benzo[d]oxazol-2-ylthio)butanoic acid

4-(Benzo[d]oxazol-2-ylthio)butanoic acid

Cat. No.: B12912876
M. Wt: 237.28 g/mol
InChI Key: GOODAHZETGADHT-UHFFFAOYSA-N
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Description

4-(Benzo[d]oxazol-2-ylthio)butanoic acid is a heterocyclic carboxylic acid derivative featuring a benzo[d]oxazole core linked via a thioether (-S-) group to a butanoic acid chain. This compound is of interest due to its structural hybridity, combining a benzoxazole moiety (known for electronic and pharmacological properties) with a flexible aliphatic carboxylic acid chain.

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

4-(1,3-benzoxazol-2-ylsulfanyl)butanoic acid

InChI

InChI=1S/C11H11NO3S/c13-10(14)6-3-7-16-11-12-8-4-1-2-5-9(8)15-11/h1-2,4-5H,3,6-7H2,(H,13,14)

InChI Key

GOODAHZETGADHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d]oxazol-2-ylthio)butanoic acid typically involves the reaction of 2-aminophenol with carbon disulfide in methanol to obtain benzo[d]oxazole-2-thiol. This intermediate is then reacted with 4-chlorobenzoic acid to form 4-(benzo[d]oxazol-2-ylthio)benzoic acid. Further treatment with substituted esters yields the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d]oxazol-2-ylthio)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Benzo[d]oxazol-2-ylthio)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzo[d]oxazol-2-ylthio)butanoic acid involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis. Its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Heterocycles

a) 4-(3-Oxo-1,2-benzothiazol-2(3H)-yl)butanoic Acid (CAS 89139-50-4)
  • Structure : Replaces benzoxazole with a benzothiazolone ring (sulfur instead of oxygen in the heterocycle).
  • Applications : Cited as a "benzisothiazolone analog," suggesting utility in enzyme inhibition or antimicrobial activity .
b) 4-(Benzo[d]thiazol-2-ylthio)butanoic Acid (CAS 80357-74-0)
  • Structure : Benzothiazole replaces benzoxazole, altering electronic properties.
  • Similarity Score : Structural similarity of 0.85 to the target compound, as per computational analysis .
  • Key Difference : Thiazole’s sulfur atom may improve lipid solubility compared to benzoxazole’s oxygen, affecting pharmacokinetics .

Chain-Length Variants

a) 3-(Benzo[d]thiazol-2-ylthio)propanoic Acid (CAS 4767-00-4)
  • Structure: Propanoic acid chain (3 carbons) instead of butanoic acid (4 carbons).
b) 2-(Benzo[d]thiazol-2-ylthio)acetic Acid (CAS 6295-57-4)
  • Structure : Acetic acid chain (2 carbons) with a benzothiazole group.
  • Applications : Used as a building block for bioactive molecules, such as protease inhibitors .

Functionalized Derivatives

a) 1-(4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl)-3,3-diethylazetidine-2,4-dione
  • Structure : Incorporates the target compound’s benzoxazole-thio moiety into a larger azetidine-dione scaffold.
  • Biological Relevance : Acts as an irreversible inhibitor of serine proteases, highlighting the pharmacophoric importance of the benzoxazole-thio group .
b) 2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl-2-azo)-benzoic Acid
  • Structure : Azo-linked benzothiazole and benzoic acid groups.
  • Applications : Primarily used as dyes or ligands due to strong π-conjugation, unlike the target compound’s focus on enzyme modulation .

Comparative Data Table

Compound Name Core Heterocycle Chain Length m.p. (°C) Key Applications Reference
4-(Benzo[d]oxazol-2-ylthio)butanoic acid Benzoxazole 4 carbons 265–282 Enzyme inhibitors, intermediates
4-(3-Oxo-1,2-benzothiazol-2(3H)-yl)butanoic acid Benzothiazolone 4 carbons N/A Antimicrobial agents
4-(Benzo[d]thiazol-2-ylthio)butanoic acid Benzothiazole 4 carbons N/A Pharmacokinetic studies
3-(Benzo[d]thiazol-2-ylthio)propanoic acid Benzothiazole 3 carbons N/A Protease inhibitors
2-(Benzo[d]thiazol-2-ylthio)acetic acid Benzothiazole 2 carbons N/A Synthetic intermediates

Research Findings and Implications

  • Electronic Effects : Benzoxazole’s oxygen atom provides moderate electron-withdrawing effects, while benzothiazole’s sulfur enhances lipophilicity and metabolic stability .
  • Biological Activity: Derivatives with longer chains (e.g., butanoic acid) show improved target engagement in enzyme inhibition due to extended binding interactions .
  • Synthetic Flexibility : The thioether linkage in the target compound allows facile derivatization, enabling diversification into amides, esters, and hybrid scaffolds .

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